1-(difluoromethyl)-5-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups. The presence of difluoromethyl and nitro groups, along with the sulfonamide moiety, imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Coupling Reactions: The pyrazole ring can be involved in cross-coupling reactions with aryl halides using palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and aryl halides.
Major Products
The major products formed from these reactions include amine derivatives, substituted pyrazoles, and various coupled products depending on the reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity.
Disruption of Cellular Processes: The compound can interfere with cellular processes by binding to proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: Known for their antifungal activity.
Isoxazole Derivatives: Contain similar difluoromethyl and pyrazole structures.
Trifluoromethyl Pyrazoles: Exhibit similar chemical properties due to the presence of fluorinated groups.
Uniqueness
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both difluoromethyl and nitro groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16F2N6O4S |
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Molecular Weight |
378.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-[3-(5-methyl-3-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16F2N6O4S/c1-8-6-11(20(21)22)17-18(8)5-3-4-16-25(23,24)10-7-15-19(9(10)2)12(13)14/h6-7,12,16H,3-5H2,1-2H3 |
InChI Key |
YIJVOQFMARLOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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